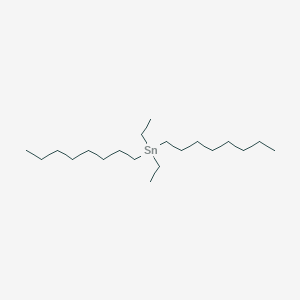

Stannane, diethyl-, di(n-octyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Stannane, diethyl-, di(n-octyl)-: is an organotin compound, which means it contains tin atoms bonded to organic groups. Organotin compounds are widely studied due to their diverse applications in industry and research. Stannane, diethyl-, di(n-octyl)- is particularly interesting because of its unique structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of stannane, diethyl-, di(n-octyl)- typically involves the reaction of diethylstannane with n-octyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of stannane, diethyl-, di(n-octyl)- involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Stannane, diethyl-, di(n-octyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.

Reduction: It can be reduced to form lower oxidation state organotin compounds.

Substitution: The organic groups attached to the tin atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Organotin oxides and hydroxides.

Reduction: Lower oxidation state organotin compounds.

Substitution: New organotin compounds with different organic groups.

Applications De Recherche Scientifique

2.1. Plastics and Polymers

Stannane, diethyl-, di(n-octyl)- is utilized as a stabilizer and process regulator in the manufacture of plastics. It helps enhance the thermal stability and longevity of polymer products, particularly in PVC formulations. The compound can improve the mechanical properties of plastics, making them suitable for various applications including construction materials and consumer goods .

2.2. Adhesives and Sealants

In adhesives and sealants, this stannane compound acts as a catalyst that promotes cross-linking reactions, which are essential for achieving strong bonds in diverse materials. Its effectiveness at low concentrations makes it a preferred choice in industrial applications .

3.1. Biodegradation Studies

Research indicates that organotin compounds, including diethyl-, di(n-octyl)- stannane, can undergo hydrolysis to release toxic byproducts such as 2-ethylhexanoic acid (2-EHA) . Studies focus on the environmental impact of these compounds, particularly their toxicity to aquatic life and potential bioaccumulation in ecosystems .

3.2. Analytical Methods for Detection

The detection and quantification of organotin compounds in environmental samples have been developed using advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS). These methods are crucial for monitoring compliance with environmental regulations regarding organotin levels in water bodies .

4.1. Toxicological Profiles

Toxicological assessments indicate that stannane compounds exhibit low acute toxicity but can cause systemic effects upon prolonged exposure. Specific studies have reported that repeated exposure may lead to immunotoxicity and developmental toxicity in laboratory animals .

4.2. Regulatory Frameworks

The European Chemicals Agency (ECHA) has classified certain organotin compounds as hazardous due to their potential to cause harm to human health and the environment. Regulatory measures are in place to limit their use in consumer products, particularly those intended for children .

Case Studies

Mécanisme D'action

The mechanism by which stannane, diethyl-, di(n-octyl)- exerts its effects involves the interaction of the tin atom with various molecular targets. The tin atom can form bonds with different functional groups, influencing the reactivity and stability of the compound. The pathways involved include coordination with ligands and participation in redox reactions.

Comparaison Avec Des Composés Similaires

- Stannane, diethyl-, di(n-butyl)-

- Stannane, diethyl-, di(n-hexyl)-

- Stannane, diethyl-, di(n-decyl)-

Comparison: Stannane, diethyl-, di(n-octyl)- is unique due to its specific organic groups attached to the tin atom. Compared to its analogs with different alkyl chains, it exhibits distinct physical and chemical properties, such as solubility and reactivity. These differences make it suitable for specific applications where other compounds may not perform as effectively.

Activité Biologique

Stannane, diethyl-, di(n-octyl)- is an organotin compound that has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, focusing on its potential applications and toxicity, supported by data tables and relevant case studies.

Chemical Structure and Properties

Stannane, diethyl-, di(n-octyl)- has the molecular formula C18H38Sn and features a tin atom bonded to two ethyl groups and two n-octyl groups. Its chemical structure allows for unique interactions with biological systems, influencing its activity as a reagent in organic synthesis and its potential biological effects.

Biological Activity

Antifungal and Antibacterial Properties

Organotin compounds, including stannane, diethyl-, di(n-octyl)-, have been investigated for their antifungal and antibacterial properties. Studies indicate that these compounds can disrupt cellular membranes of fungi and bacteria, leading to cell death. For instance, organotin compounds have shown efficacy against various fungal strains, suggesting their potential use in agricultural applications as antifungal agents .

Anticancer Activity

Research has demonstrated that stannane, diethyl-, di(n-octyl)- exhibits anticancer properties. In vitro studies have assessed its antiproliferative effects on cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A-549 (lung cancer). The results indicated that certain organotin derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest at the G2/M phase .

The biological activity of stannane, diethyl-, di(n-octyl)- is attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the n-octyl groups facilitates insertion into lipid bilayers, causing membrane destabilization.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that organotin compounds can induce oxidative stress within cells, leading to damage that triggers apoptosis.

- Enzyme Inhibition : Organotin compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways relevant to cancer progression .

Toxicity and Safety Concerns

Despite their potential therapeutic applications, organotin compounds are associated with significant toxicity. The following table summarizes findings related to the toxicity of stannane, diethyl-, di(n-octyl)- and similar organotin compounds:

| Compound | Toxicity Level | Key Findings |

|---|---|---|

| Stannane, diethyl-, di(n-octyl)- | Moderate | Induces apoptosis in cancer cells; potential for membrane disruption |

| Dibutyltin dichloride | High | Associated with reproductive toxicity and immunotoxicity |

| Dimethyltin | Low | Limited genotoxic effects; no significant carcinogenicity observed |

Studies have shown that repeated exposure to organotin compounds may lead to systemic health effects such as reproductive toxicity and neurotoxicity . For example, dibutyltin compounds exhibited significant adverse effects on fertility in animal studies.

Case Studies

- Anticancer Efficacy : A study investigating the antiproliferative effects of various organotin compounds found that stannane derivatives significantly reduced cell viability in human cancer cell lines compared to controls. The IC50 values indicated a promising therapeutic index for further development .

- Toxicological Assessment : An evaluation of dibutyltin compounds highlighted their reproductive toxicity, which raises concerns about the safety of using similar organotin compounds in therapeutic settings. The study emphasized the need for thorough risk assessments before clinical applications .

Propriétés

IUPAC Name |

diethyl(dioctyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H17.2C2H5.Sn/c2*1-3-5-7-8-6-4-2;2*1-2;/h2*1,3-8H2,2H3;2*1H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJUXQIYWVMUHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Sn](CC)(CC)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.